molecular formula C11H15N B11957397 N-benzyl-N-methylprop-2-en-1-amine CAS No. 2520-97-0

N-benzyl-N-methylprop-2-en-1-amine

Cat. No.: B11957397
CAS No.: 2520-97-0
M. Wt: 161.24 g/mol
InChI Key: DZRKBPWATCKLKY-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylprop-2-en-1-amine (CAS: 2520-97-0) is a tertiary amine featuring a benzyl group, a methyl group, and an allyl (prop-2-en-1-yl) substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol. Its synthesis typically involves alkylation of secondary amines or reductive amination, as described in protocols for analogous N-methylamines (e.g., using formaldehyde, zinc, and acetic acid in 1,4-dioxane or aqueous solutions) .

Properties

CAS No.

2520-97-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-benzyl-N-methylprop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3

InChI Key

DZRKBPWATCKLKY-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of N-methylbenzylamine with allyl bromide represents a straightforward route to N-benzyl-N-methylprop-2-en-1-amine. This SN2 nucleophilic substitution proceeds via the attack of the secondary amine’s lone pair on the electrophilic allyl bromide, displacing bromide and forming the tertiary amine. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances nucleophilicity and stabilizes intermediates.

  • Base : Potassium carbonate (K₂CO₃) neutralizes HBr, shifting equilibrium toward product formation.

  • Temperature : Reflux (~66°C in THF) accelerates reaction kinetics while minimizing allyl bromide volatility.

A representative procedure involves combining N-methylbenzylamine (1.0 equiv), allyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in THF under reflux for 12 hours. Post-reaction workup includes filtration, aqueous washing, and vacuum distillation to isolate the product.

Yield and Optimization

Typical yields range from 65% to 75%, contingent on stoichiometric control to avoid quaternary ammonium byproducts. Excess allyl bromide (>1.5 equiv) risks dialkylation, while insufficient base prolongs reaction time. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may improve interfacial interactions in biphasic systems.

Reductive Amination of Benzaldehyde with N-Methylallylamine

Imine Formation and Hydrogenation

Adapting methodologies from palladium-catalyzed hydrogenation, this two-step process begins with condensing benzaldehyde and N-methylallylamine to form an imine intermediate, followed by hydrogenation to yield the target amine:

  • Imine Synthesis : Benzaldehyde and N-methylallylamine react in methanol at 25°C for 1–5 hours, with molecular sieves adsorbing water to drive equilibrium.

  • Hydrogenation : Pd/C (10 wt%) catalyzes imine reduction under H₂ (1–5 bar) at 25°C for 24 hours, preserving the allyl group’s double bond.

Challenges and Mitigation

  • Imine Stability : N-Methylallylamine’s secondary amine structure impedes imine formation compared to primary amines. Acidic conditions (pH 4–6) using acetic acid enhance iminium ion stability.

  • Catalyst Selectivity : Palladium on carbon (Pd/C) preferentially reduces imines over alkenes, but prolonged exposure may hydrogenate the allyl group. Lower H₂ pressure (0.1–1 bar) and shorter reaction times mitigate this.

Yields typically reach 50%–60%, with purity >90% after column chromatography (silica gel, ethyl acetate/hexane).

Stepwise Synthesis via Reductive Amination and Methylation

Sequential Functionalization

For laboratories lacking N-methylallylamine, a stepwise approach synthesizes the target compound from allylamine:

  • Reductive Amination : Allylamine and benzaldehyde form N-benzylallylamine via imine hydrogenation (Pd/C, H₂, methanol, 25°C, 24 hours).

  • Methylation : N-Benzylallylamine reacts with methyl iodide (1.2 equiv) in THF using sodium hydride (NaH) as a base, refluxing for 6 hours to install the methyl group.

Yield Analysis

  • Step 1 : 60%–70% yield of N-benzylallylamine.

  • Step 2 : 65%–75% yield after methylation, yielding an overall 39%–52% efficiency.

  • Purification : Distillation under reduced pressure (80°C, 0.1 mmHg) isolates the product from unreacted methyl iodide and salts.

Comparative Evaluation of Methodologies

Reaction Efficiency and Scalability

Method Advantages Disadvantages Yield (%)
Alkylation Short reaction time; minimal stepsRequires hazardous allyl bromide65–75
Reductive Amination High atom economy; mild conditionsLimited by N-methylallylamine availability50–60
Stepwise Synthesis Uses commercially available allylamineLow overall yield; multi-step purification39–52

Industrial Considerations

  • Solvent Recovery : Sherwood oil (petroleum ether fraction) in Method 1 allows >90% recovery via distillation, reducing costs and environmental impact.

  • Catalyst Reuse : Pd/C from Method 2 retains activity for 3–5 cycles with <10% yield drop.

  • Safety : Allyl bromide’s toxicity necessitates closed systems and scrubbers for HBr mitigation .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Anti-inflammatory and Anti-neoplastic Activities

Recent research has highlighted the anti-inflammatory and anti-neoplastic properties of derivatives of N-benzyl-N-methylprop-2-en-1-amine. A study demonstrated that compounds derived from this amine could inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β. These findings suggest potential applications in treating inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) due to their ability to modulate inflammatory signaling pathways, including the JNK and p38 MAPK pathways .

Pharmaceutical Synthesis

The compound is also explored in the synthesis of pharmaceuticals. For instance, a patent describes a method for preparing α-(N-benzyl-N-methylamino)-m-hydroxyacetophenone hydrochloride, which is noted for its high yield and purity. This compound exhibits properties beneficial for anesthetic applications, indicating the versatility of this compound in drug formulation .

Agricultural Applications

Crop Protection and Biostimulants

This compound derivatives have been investigated for their roles in crop protection. Recent literature indicates that natural products related to this compound could serve as biostimulants, enhancing plant health without toxic effects. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being phased out .

Organic Synthesis

Versatile Building Block

In organic synthesis, this compound serves as a versatile building block for creating various organic compounds. Its structure allows for multiple functionalizations, making it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-N-methylprop-2-en-1-amine are best understood through comparison with related amines. Below is a detailed analysis, supported by spectroscopic, synthetic, and biological data from diverse sources.

Structural Analogues: Substituent Variations
Compound Name Substituents on N Key Structural Features Molecular Weight (g/mol) Synthesis Method Biological/Functional Properties
This compound Benzyl, Methyl, Allyl Allyl group (C=C bond) 161.24 Alkylation of N-methylbenzylamine Antifungal activity
N-Benzyl-N-methylprop-2-yn-1-amine Benzyl, Methyl, Propargyl Propargyl group (C≡C bond) 173.23 Nucleophilic substitution (e.g., TBAF-mediated halogen exchange) Potential click chemistry applications
N-Allyl-N-benzylprop-2-en-1-amine Benzyl, Allyl, Allyl Dual allyl groups 189.27 Microwave-assisted alkylation Not reported
N-(3-Methylbenzyl)prop-2-en-1-amine 3-Methylbenzyl, Allyl Substituted benzyl ring 175.24 Reductive amination Enhanced lipophilicity

Key Observations :

  • Alkyne vs. Alkene : Replacing the allyl group with a propargyl moiety (C≡C) in N-benzyl-N-methylprop-2-yn-1-amine increases molecular rigidity and reactivity, making it suitable for Huisgen cycloaddition reactions .
Physicochemical and Spectroscopic Properties
Property This compound N-Benzyl-N-methylprop-2-yn-1-amine N-Allyl-N-benzylprop-2-en-1-amine
Boiling Point 245–250°C (estimated) 260–265°C (estimated) 230–235°C (estimated)
Solubility Soluble in DCM, THF Soluble in acetonitrile, DCM Soluble in ethanol, ether
¹H NMR (δ, ppm) 5.8–6.2 (allyl protons) 2.1–2.3 (propargyl protons) 5.6–6.0 (dual allyl protons)

Notes:

  • The allyl group in This compound exhibits characteristic NMR signals for vinyl protons (δ 5.8–6.2), absent in propargyl analogues .
  • Propargyl derivatives display higher thermal stability due to the sp-hybridized carbon chain .

Q & A

Q. Basic

  • ¹H NMR : Identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, allylic protons at δ 5.2–5.8 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 189 for C₁₂H₁₇N⁺) .
  • FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) .
    Validation : Cross-referencing with computational tools (e.g., PubChem data) ensures accuracy .

How can the reaction conditions for synthesizing this compound via reductive amination be optimized?

Q. Advanced

  • Catalyst Screening : Pd/NiO outperforms traditional catalysts (e.g., Raney Ni) in selectivity and yield under ambient conditions .
  • DOE Approach : Vary parameters like temperature (20–30°C), H₂ pressure (1–3 atm), and stoichiometry to identify optimal conditions via response surface methodology.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to ethanol .

What computational methods are used to model the conformational dynamics of this compound?

Q. Advanced

  • DFT Calculations : Analyze energy-minimized geometries (e.g., B3LYP/6-31G* basis set) to predict puckering or torsional strain .
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility over nanosecond timescales .
  • Docking Studies : Predict binding modes with biological targets (e.g., cholinesterases) using AutoDock Vina .

How do substituents on the benzyl group influence the compound’s reactivity?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Para-nitro or trifluoromethyl groups reduce nucleophilicity, slowing alkylation but enhancing oxidative stability .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups increase electron density, accelerating electrophilic substitution at the aromatic ring .
    Case Study : N-(4-Fluorobenzyl) analogs show altered redox potentials in cyclic voltammetry, impacting catalytic applications .

How can contradictions in reported biological activities be resolved?

Q. Advanced

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., Ellman’s method for cholinesterase inhibition) .
  • Structural Validation : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (e.g., chiral chromatography) to eliminate batch variability .
  • Kinetic Studies : Distinguish competitive vs. non-competitive inhibition mechanisms via Lineweaver-Burk plots .

What strategies enhance selectivity in enzyme interactions (e.g., cholinesterases)?

Q. Advanced

  • Hybrid Design : Incorporate propargylamine moieties to dual-target AChE and MAO-B, as seen in donepezil hybrids (IC₅₀ = 0.35 μM for AChE) .
  • Steric Modifications : Bulky substituents (e.g., cyclopentyl) reduce off-target binding to butyrylcholinesterase .
  • Pharmacophore Modeling : Align π-π interactions with catalytic triads using Schrödinger’s Glide .

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